N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide is a complex organic compound that features a benzoxazole ring, a methoxyphenyl group, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol and an aldehyde under reflux conditions in water, often with a catalyst such as a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]).
Attachment of Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where a methoxy-substituted benzene ring is reacted with the benzoxazole intermediate.
Incorporation of Chlorophenoxy Group: The chlorophenoxy group is added via a nucleophilic substitution reaction, where a chlorophenol derivative reacts with the intermediate compound.
Final Amide Formation: The final step involves the formation of the amide bond, typically through a condensation reaction between the intermediate and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring and other functional groups allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler compound with a benzoxazole ring, used as a starting material for more complex derivatives.
N-[5-(1,3-Benzoxazol-2-yl)-2-methoxyphenyl]-2-naphthamide: A similar compound with a naphthamide group instead of a chlorophenoxy group.
N~2~-1,3-Benzoxazol-2-yl-3-cyclohexyl-N-{2-[(4-methoxyphenyl)amino]ethyl}-L-alaninamide: A compound with a similar benzoxazole structure but different substituents.
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H21ClN2O4 |
---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C24H21ClN2O4/c1-24(2,31-17-11-9-16(25)10-12-17)23(28)27-19-14-15(8-13-20(19)29-3)22-26-18-6-4-5-7-21(18)30-22/h4-14H,1-3H3,(H,27,28) |
InChI Key |
JBPVHDDDAAZDML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3O2)OC)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.